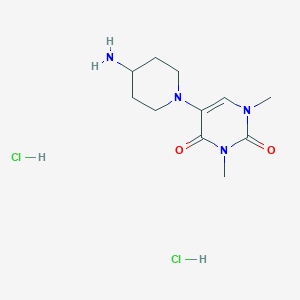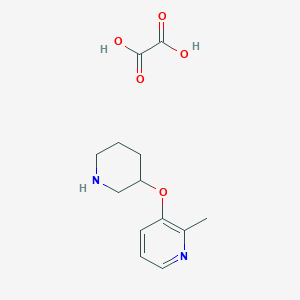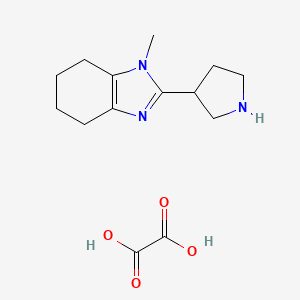![molecular formula C15H20N6O B6434848 1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one CAS No. 2549043-69-6](/img/structure/B6434848.png)
1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a purine structure, like the one in your query, are often found in biological systems. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring . They are widely occurring in nature and are part of key biological molecules like DNA and RNA .
Synthesis Analysis
The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on the compound you’re interested in, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of purines is characterized by a two-ring system, consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The exact structure of your compound would depend on the substitutions at various positions in these rings .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various redox reactions. The exact reactions would depend on the specific substitutions present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a purine derivative like your compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity can vary widely among different purine derivatives .Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response (DDR), responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
This compound acts as a potent and selective inhibitor of DNA-PK . It interacts with the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its activity . This inhibition disrupts the repair of DSBs, leading to genomic instability in cancer cells .
Biochemical Pathways
The inhibition of DNA-PKcs affects the non-homologous end joining pathway, a common repair process for DSBs . DNA-PKcs can phosphorylate a variety of substrates known to be important for non-homologous end joining that include Artemis, X-ray repair cross-complementing protein 4 (XRCC4), and XRCC4-like factor (XLF) . The inhibition of DNA-PKcs by this compound disrupts these processes, leading to an accumulation of DSBs .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized for improved selectivity, permeability, and metabolic stability . This optimization ensures that the compound has a good bioavailability and can effectively reach its target within the body .
Result of Action
The inhibition of DNA-PKcs by this compound leads to an accumulation of DSBs, causing genomic instability in cancer cells . This genomic instability can render cancer cells more susceptible to further pharmacological interventions . In murine xenograft models, monotherapy activity was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-methyl-1-(7-methylpurin-6-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-9-4-11-5-20(10(2)22)6-12(11)21(9)15-13-14(16-7-17-15)18-8-19(13)3/h7-9,11-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQPYWTLDXHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=NC4=C3N(C=N4)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)


![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434829.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)
![2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6434864.png)